molecular formula C16H4N6O8 B14384256 (2,3,6,7-Tetranitro-9H-fluoren-9-ylidene)propanedinitrile CAS No. 89837-60-5

(2,3,6,7-Tetranitro-9H-fluoren-9-ylidene)propanedinitrile

Cat. No.: B14384256
CAS No.: 89837-60-5
M. Wt: 408.24 g/mol
InChI Key: ZDBMCXZJHNWCBD-UHFFFAOYSA-N
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Description

(2,3,6,7-Tetranitro-9H-fluoren-9-ylidene)propanedinitrile is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of multiple nitro groups attached to a fluorenylidene core, making it a subject of interest for researchers in chemistry and materials science.

Preparation Methods

The synthesis of (2,3,6,7-Tetranitro-9H-fluoren-9-ylidene)propanedinitrile typically involves multi-step organic reactions. One common synthetic route includes the nitration of fluorenone derivatives followed by the introduction of the propanedinitrile group. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid to facilitate the nitration process. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

(2,3,6,7-Tetranitro-9H-fluoren-9-ylidene)propanedinitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions typically involve the use of reducing agents like hydrogen or hydrazine to convert nitro groups to amino groups.

    Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include strong acids, bases, and reducing agents. .

Scientific Research Applications

(2,3,6,7-Tetranitro-9H-fluoren-9-ylidene)propanedinitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2,3,6,7-Tetranitro-9H-fluoren-9-ylidene)propanedinitrile involves its interaction with molecular targets through its nitro groups. These interactions can lead to the formation of reactive intermediates that can modify the function of biological molecules or materials. The pathways involved in these interactions are complex and depend on the specific application and conditions .

Comparison with Similar Compounds

(2,3,6,7-Tetranitro-9H-fluoren-9-ylidene)propanedinitrile can be compared with other nitro-substituted fluorenylidene compounds, such as:

Properties

CAS No.

89837-60-5

Molecular Formula

C16H4N6O8

Molecular Weight

408.24 g/mol

IUPAC Name

2-(2,3,6,7-tetranitrofluoren-9-ylidene)propanedinitrile

InChI

InChI=1S/C16H4N6O8/c17-5-7(6-18)16-10-3-14(21(27)28)12(19(23)24)1-8(10)9-2-13(20(25)26)15(22(29)30)4-11(9)16/h1-4H

InChI Key

ZDBMCXZJHNWCBD-UHFFFAOYSA-N

Canonical SMILES

C1=C2C3=CC(=C(C=C3C(=C(C#N)C#N)C2=CC(=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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